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Compound of Interest

Compound Name: Ethylene glycol diacetoacetate

Cat. No.: B1595524

For Immediate Release

Ethylene Glycol Diacetoacetate (EGDAA), a reactive diester, presents a compelling
landscape for scientific exploration in polymer chemistry, synthetic organic chemistry, and
materials science. This technical guide serves as a comprehensive resource for researchers,
scientists, and drug development professionals, outlining the foundational chemistry of EGDAA
and identifying promising avenues for future research and application.

Core Properties and Synthesis

Ethylene Glycol Diacetoacetate, with the systematic name ethane-1,2-diyl bis(3-
oxobutanoate), is characterized by the presence of two 3-ketoester functionalities. This unique
structural feature imparts a high degree of reactivity, making it a versatile building block for a
variety of chemical transformations.

Physical and Chemical Properties

While extensive experimental data for EGDAA is not widely available in peer-reviewed
literature, computed properties provide a foundational understanding of the molecule.
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Property Value Source
Molecular Formula C10H1406 PubChem
Molecular Weight 230.21 g/mol PubChem
CAS Number 5459-04-1 PubChem
Computed XLogP3-AA -0.3 PubChem
Computed Hydrogen Bond

0 PubChem
Donor Count
Computed Hydrogen Bond

6 PubChem
Acceptor Count
Computed Rotatable Bond

9 PubChem
Count
Computed Exact Mass 230.079038 g/mol PubChem
Computed Monoisotopic Mass 230.079038 g/mol PubChem
Computed Topological Polar

P poiod 80.7 A2 PubChem

Surface Area
Computed Heavy Atom Count 16 PubChem
Computed Formal Charge 0 PubChem
Computed Complexity 264 PubChem

Synthesis of Ethylene Glycol Diacetoacetate

The synthesis of EGDAA can be achieved through the esterification of ethylene glycol with a
suitable acetoacetate derivative, such as ethyl acetoacetate. This reaction is typically catalyzed

by an acid and driven to completion by the removal of the ethanol byproduct.

Experimental Protocol: Synthesis of Ethylene Glycol Diacetoacetate

Materials:

» Ethylene glycol
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o Ethyl acetoacetate (2.5 equivalents)

¢ p-Toluenesulfonic acid (catalytic amount)
e Toluene

e Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate

o Dean-Stark apparatus

e Round-bottom flask

e Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

e To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add
ethylene glycol, a 2.5 molar excess of ethyl acetoacetate, and a catalytic amount of p-
toluenesulfonic acid in toluene.

o Heat the reaction mixture to reflux. The azeotropic removal of ethanol will drive the reaction
towards the product.

o Monitor the progress of the reaction by observing the amount of ethanol collected in the
Dean-Stark trap.

e Once the reaction is complete, cool the mixture to room temperature.

o Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid
catalyst, followed by washing with brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

e The crude product can be purified by vacuum distillation to yield pure ethylene glycol
diacetoacetate.

Characterization: The structure and purity of the synthesized EGDAA can be confirmed using
standard analytical techniques:

» 1H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the
methylene protons alpha to the carbonyls, and a multiplet for the ethylene bridge protons.

e 13C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and
ketone, the methylene carbon alpha to the carbonyls, the methyl carbons, and the carbons of
the ethylene glycol backbone.

« Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands
corresponding to the C=0 stretching vibrations of the ester and ketone functional groups,
typically in the range of 1700-1750 cm~1.

Potential Research Areas

The unique chemical structure of EGDAA opens up several exciting avenues for research and
development.

Advanced Polymer Synthesis

EGDAA's difunctional nature makes it an excellent candidate as a crosslinking agent for
various polymer systems, including acrylic and vinyl resins.[1] The active methylene groups can
participate in Michael addition reactions, while the ester groups can undergo transesterification,
providing multiple pathways for creating robust polymer networks.

Potential Research Directions:

o Development of novel hydrogels: The reactivity of EGDAA could be harnessed to create
highly crosslinked hydrogels for applications in drug delivery, tissue engineering, and
agriculture.
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» High-performance coatings and adhesives: Incorporating EGDAA into coating and adhesive
formulations could enhance their mechanical properties, thermal stability, and chemical
resistance.[2]

» Biodegradable polymers: The ester linkages in EGDAA suggest that polymers derived from it
may exhibit biodegradability, a desirable feature for environmentally friendly materials.

Caption: Workflow for the synthesis and characterization of crosslinked polymers using
EGDAA.

Precursor for Heterocyclic Compounds

The 1,3-dicarbonyl motif in EGDAA is a classic precursor for the synthesis of a wide variety of
heterocyclic compounds, which are of significant interest in medicinal chemistry and materials
science.

a) Pyrazole Synthesis (Knorr Synthesis)

The reaction of 3-ketoesters with hydrazines is a well-established method for the synthesis of
pyrazoles, known as the Knorr pyrazole synthesis.[3][4][5] EGDAA, with its two -ketoester
units, can be reacted with two equivalents of a hydrazine to form a bis-pyrazole.

Potential Research Directions:

» Novel bis-pyrazole ligands: The resulting bis-pyrazoles can act as bidentate ligands for the
synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with
potential applications in catalysis, gas storage, and sensing.

 Biologically active compounds: Pyrazole derivatives are known to exhibit a wide range of
biological activities. The synthesis of novel bis-pyrazoles from EGDAA could lead to the
discovery of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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